

# Quantitative Proteomics for Measuring KRAS G12C Degradation: Application Notes and Protocols

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Compound of Interest

Compound Name: PROTAC KRAS G12C degrader-1

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#### Introduction

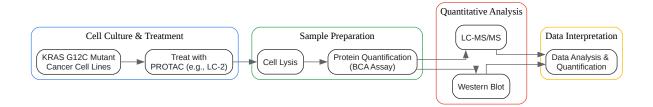
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12 to cysteine (G12C) has been a focal point for targeted therapies. A promising strategy in this area is the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein. This document provides detailed application notes and protocols for the quantitative measurement of KRAS G12C degradation using proteomic techniques, focusing on the well-characterized PROTAC, LC-2.

PROTACs like LC-2 function by simultaneously binding to the target protein (KRAS G12C) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[1] Quantitative proteomics is essential to accurately measure the efficacy of such degraders, providing critical data for drug development. The primary methods covered in this document are Western Blotting for semi-quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for robust, unbiased quantification.

### **Key Concepts and Workflows**



The overall workflow for assessing PROTAC-mediated degradation of KRAS G12C involves treating cancer cell lines harboring the KRAS G12C mutation with the degrader molecule, followed by cell lysis and analysis of protein levels.

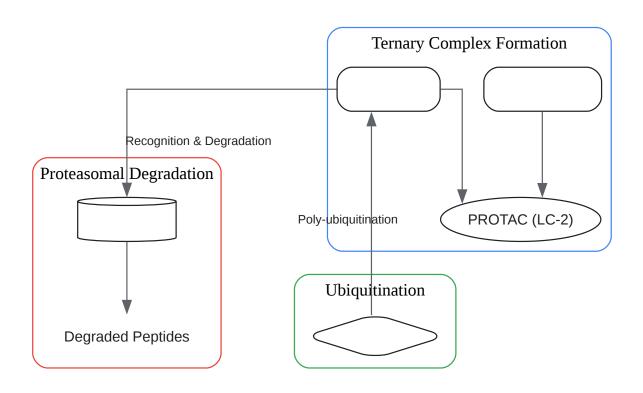


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Caption: A generalized experimental workflow for quantifying KRAS G12C degradation.

The targeted degradation of KRAS G12C by a PROTAC like LC-2 involves the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism effectively reduces the cellular levels of the oncoprotein.





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Caption: The mechanism of PROTAC-mediated degradation of KRAS G12C.

### **Quantitative Data Summary**

The efficacy of a PROTAC is often summarized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. The following tables summarize the degradation of endogenous KRAS G12C by the VHL-recruiting PROTAC LC-2 in various cancer cell lines after a 24-hour treatment.[2][3][4]

Table 1: Degradation of Endogenous KRAS G12C by LC-2 in Multiple Cancer Cell Lines[2][3] [4]



Cell Line	KRAS G12C Genotype	DC50 (μM)	Dmax (%)
NCI-H2030	Homozygous	0.59 ± 0.20	~80
MIA PaCa-2	Homozygous	0.47	~90
SW1573	Homozygous	0.76	~75
NCI-H23	Heterozygous	0.25	~90
NCI-H358	Heterozygous	0.43	~50

Table 2: Time-Dependent Degradation of KRAS G12C by 2.5 μM LC-2[5][6]

Cell Line	6 hours (% Degradatio n)	12 hours (% Degradatio n)	24 hours (% Degradatio n)	48 hours (% Degradatio n)	72 hours (% Degradatio n)
NCI-H2030	~50	~65	~80	Maintained	Maintained
SW1573	~40	~70	~75	Maintained	Maintained
MIA PaCa-2	Degradation begins	-	Maximal Degradation	Maintained	Maintained
NCI-H23	Degradation begins	-	Maximal Degradation	Maintained	Rebound begins

# **Experimental Protocols**

# Protocol 1: Western Blot for Semi-Quantitative Analysis of KRAS G12C Degradation

This protocol provides a method for the semi-quantitative analysis of KRAS G12C protein levels in response to PROTAC treatment.

#### Materials:

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2)[7]



- PROTAC compound (e.g., LC-2)[7]
- DMSO (vehicle control)[8]
- Ice-cold Phosphate-Buffered Saline (PBS)[8]
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit[8]
- 4x Laemmli sample buffer[8]
- Polyacrylamide gels (e.g., 4-12% Bis-Tris)[8]
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-KRAS, anti-α-Tubulin (loading control)[7]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate[9]
- Imaging system (e.g., LI-COR Odyssey Fc Imaging System)[7]

#### Procedure:

- Cell Culture and Treatment: Seed KRAS G12C mutant cells in 12-well plates and allow them
  to adhere overnight.[7] Treat the cells with the desired concentrations of the PROTAC
  compound (e.g., LC-2) or DMSO for the specified duration (e.g., 24 hours).[7]
- Cell Lysis: Place the culture dish on ice and wash the cells twice with ice-cold PBS.[8] Add an appropriate volume of lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[8]



- Protein Extraction and Quantification: Agitate the lysate for 30 minutes at 4°C, then centrifuge to pellet cell debris.[8] Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.[8]
- Sample Preparation for SDS-PAGE: Based on the protein concentration, normalize all samples to the same concentration. Add 4x Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5 minutes.[8]
- SDS-PAGE and Western Blotting: Load 20-40 μg of total protein per lane onto a polyacrylamide gel.[8] Run the gel and transfer the proteins to a membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against KRAS overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane and add the chemiluminescent substrate.[9] Image the blot using an appropriate imaging system.[7] Re-probe the membrane with an antibody against a loading control (e.g., α-Tubulin) to ensure equal loading.[7]
- Quantification: Quantify the band intensities using software such as Image Studio Lite.[7]
   Normalize the KRAS band intensity to the loading control.

# Protocol 2: LC-MS/MS for Quantitative Analysis of KRAS G12C Degradation

This protocol outlines a bottom-up proteomics approach for the accurate quantification of KRAS G12C protein levels.

#### Materials:

- Cell lysates from PROTAC-treated and control cells (prepared as in Protocol 1)
- SDT buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT)[10]
- Urea buffer (8 M urea in 0.1 M Tris-HCl pH 8.5)



- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- C18 solid-phase extraction (SPE) cartridges for desalting
- LC-MS/MS system (e.g., LTQ-Orbitrap)

#### Procedure:

- Protein Extraction and Reduction: Lyse cells in SDT buffer.[10] Take a known amount of protein (e.g., 200 μg) for each sample.
- Filter-Aided Sample Preparation (FASP):
  - Load the protein sample onto an ultrafiltration unit (e.g., 30 kDa MWCO).
  - Wash with urea buffer to remove detergents and other small molecules.
  - Alkylate cysteine residues by adding IAA in urea buffer and incubating in the dark.
  - Wash with urea buffer and then with ammonium bicarbonate buffer.
- Tryptic Digestion: Add trypsin to the protein concentrate on the filter and incubate overnight at 37°C.
- Peptide Extraction and Desalting: Collect the peptides by centrifugation. Further elute any remaining peptides with ammonium bicarbonate. Desalt the peptide mixture using C18 SPE cartridges.
- LC-MS/MS Analysis:
  - Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
  - Inject the peptides onto a reverse-phase LC column coupled to a mass spectrometer.
  - Separate the peptides using a gradient of increasing organic solvent.



 Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

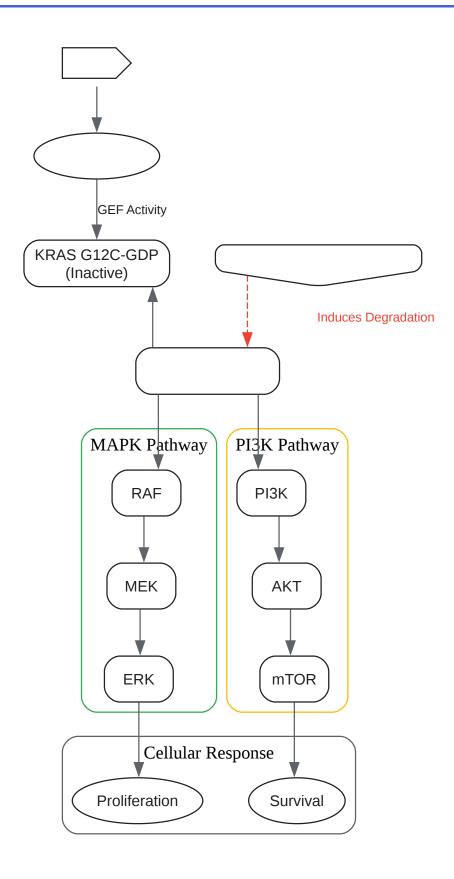
#### Data Analysis:

- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the MS/MS spectra against a human protein database to identify peptides and proteins.
- Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) to determine the relative abundance of KRAS G12C in different samples.
- Normalize the protein abundance data.

## **Signaling Pathway Analysis**

Targeting KRAS G12C with degraders not only reduces its protein levels but also impacts its downstream signaling pathways, primarily the MAPK and PI3K pathways.[11] Monitoring the phosphorylation status of key downstream effectors like ERK can provide further evidence of the degrader's efficacy.





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